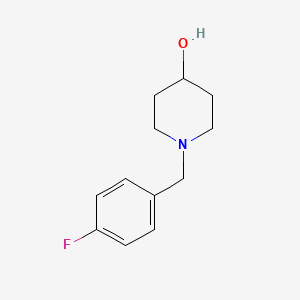

1-(4-Fluorobenzyl)piperidin-4-ol

Description

Structural Features and Chemical Classifications of the Compound

1-(4-Fluorobenzyl)piperidin-4-ol is a heterocyclic compound characterized by a piperidine (B6355638) ring as its central scaffold. A hydroxyl (-OH) group is attached to the fourth carbon atom of this ring, classifying it as a piperidinol. lookchem.com The nitrogen atom of the piperidine ring is substituted with a 4-fluorobenzyl group, which consists of a benzyl (B1604629) group fluorinated at the para position of the phenyl ring. lookchem.com This specific arrangement of functional groups defines its chemical properties and reactivity.

Table 1: Chemical and Structural Properties of 1-(4-Fluorobenzyl)piperidin-4-ol

| Property | Value |

|---|---|

| CAS Number | 91600-10-1 lookchem.combldpharm.com |

| Molecular Formula | C₁₂H₁₆FNO lookchem.combldpharm.com |

| Molecular Weight | 209.26 g/mol lookchem.com |

| Chemical Class | Piperidinol, Piperidine Derivative lookchem.comsmolecule.com |

| SMILES Code | OC1CCN(CC2=CC=C(F)C=C2)CC1 bldpharm.com |

| InChI Key | OJKWWANXBGLGQN-UHFFFAOYSA-N sigmaaldrich.com |

Significance of Piperidine Scaffolds in Medicinal Chemistry Research

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals. researchgate.netmdpi.com Its importance is underscored by its presence in over 70 drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netenamine.net The widespread use of this scaffold is due to its favorable properties that contribute to the development of effective therapeutic agents.

The introduction of piperidine scaffolds into drug candidates can beneficially influence key pharmacokinetic properties. enamine.net These six-membered nitrogen-containing heterocycles are fundamental building blocks in the synthesis of a wide array of medicinal agents. researchgate.netarizona.edu Their derivatives have been successfully employed across numerous therapeutic areas, functioning as central nervous system (CNS) modulators, anticoagulants, antihistamines, anticancer agents, and analgesics. researchgate.netarizona.edu

Furthermore, the stereochemistry of the piperidine ring is crucial. Chiral piperidine scaffolds can be used to:

Modulate physicochemical properties. thieme-connect.comresearchgate.net

Enhance biological activity and selectivity for a specific target. thieme-connect.comresearchgate.net

Improve pharmacokinetic profiles. thieme-connect.comresearchgate.net

Reduce potential cardiotoxicity. thieme-connect.comresearchgate.net

Table 2: Role of the Piperidine Scaffold in Drug Design

| Area of Impact | Significance |

|---|---|

| Prevalence | Found in over 70 FDA-approved drugs. researchgate.netenamine.net |

| Pharmacokinetics | Can alter lipophilicity and metabolic stability. enamine.net |

| Therapeutic Range | Used for CNS disorders, cancer, allergies, and pain management. researchgate.netarizona.edu |

| Chirality | Allows for fine-tuning of activity, selectivity, and safety profiles. thieme-connect.comresearchgate.net |

Role of Fluorine Substitution in Compound Design and Research

The strategic incorporation of fluorine into drug candidates is a widely used tactic in modern medicinal chemistry to overcome challenges in pharmaceutical optimization. researchgate.net The unique properties of the fluorine atom can significantly enhance the biological and physicochemical profile of a molecule. nih.gov

Judicious placement of fluorine can lead to several advantages:

Enhanced Potency: Fluorine's high electronegativity can alter electronic interactions with a biological target, potentially increasing binding affinity. nih.govbenthamdirect.com

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is very strong. Substituting a metabolically vulnerable hydrogen atom with fluorine can block sites of enzymatic degradation, thereby increasing the drug's half-life. nih.gov

Increased Membrane Permeability and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes like the blood-brain barrier. researchgate.netbenthamdirect.comnih.gov This often leads to better absorption and bioavailability. nih.gov

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, which is a critical tool for controlling a compound's ionization state and physical properties at physiological pH. researchgate.netnih.gov

Applications in Medical Imaging: The radioisotope Fluorine-18 (¹⁸F) is a positron emitter with a suitable half-life (approximately 110 minutes) for use in Positron Emission Tomography (PET). nih.gov This allows for non-invasive imaging to study drug-target engagement and pharmacokinetics in both preclinical and clinical settings. researchgate.netnih.gov

Table 3: Key Contributions of Fluorine in Drug Design

| Feature | Effect |

|---|---|

| Metabolic Stability | Blocks metabolic degradation by enzymes due to the strong C-F bond. nih.gov |

| Binding Affinity | Can increase potency through favorable electronic interactions. nih.gov |

| Lipophilicity | Often increases, enhancing membrane permeability and absorption. researchgate.netbenthamdirect.com |

| pKa Modulation | Alters the acidity of nearby functional groups, affecting solubility and binding. researchgate.net |

| Imaging | The ¹⁸F isotope is a widely used tracer in PET scans for diagnostic purposes. nih.govnih.gov |

Rationale for Academic Investigation and Research Hypotheses

The academic investigation of 1-(4-Fluorobenzyl)piperidin-4-ol is founded on the convergence of its constituent parts, each of which holds significant value in drug discovery. The compound itself is recognized as a valuable intermediate for synthesizing new pharmaceutical agents. lookchem.com The presence of both the proven piperidine scaffold and the strategically placed fluorine atom creates a molecule with inherent potential for favorable pharmacological properties. lookchem.com

Research hypotheses for compounds containing the 1-(4-fluorobenzyl)piperidine (B7789008) or similar motifs often center on their potential to act as potent and selective modulators of specific biological targets. For instance, academic studies have explored structurally related molecules for various applications:

Enzyme Inhibition: Derivatives of 1-(4-fluorobenzyl)piperazine (B185958) and 4-(4-fluorobenzyl)piperidine have been designed and synthesized as potential tyrosinase inhibitors, which are investigated for treating skin hyperpigmentation disorders. researchgate.netnih.govnih.gov

Monoamine Transporter Interaction: A conformationally constrained derivative of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine was studied as a high-affinity inhibitor for the dopamine (B1211576) transporter (DAT), with selectivity over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. acs.org

The core research hypothesis is that the unique combination of the piperidine-4-ol core, which provides a three-dimensional structure and a hydrogen-bonding hydroxyl group, with the 4-fluorobenzyl group, which enhances metabolic stability and binding interactions, can lead to the discovery of novel therapeutic candidates with optimized efficacy and pharmacokinetic profiles. Further research is warranted to fully elucidate the specific mechanisms and potential therapeutic applications stemming from this molecular architecture. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRBHCDZXIHQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Novel Approaches for 1 4 Fluorobenzyl Piperidin 4 Ol

Retrosynthetic Analysis and Key Precursors for the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com For 1-(4-Fluorobenzyl)piperidin-4-ol, the most logical disconnections are at the C-N bonds of the piperidine (B6355638) ring.

A primary retrosynthetic route involves disconnecting the bond between the piperidine nitrogen and the benzyl (B1604629) group. This approach identifies two key precursors: piperidin-4-ol and 4-fluorobenzyl halide (e.g., bromide or chloride). The forward synthesis is a classical N-alkylation reaction. This reaction is typically carried out by treating piperidin-4-ol with 4-fluorobenzyl halide in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine, in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net

Another powerful strategy is reductive amination. frontiersin.orgresearchgate.net This method starts with piperidin-4-one and 4-fluorobenzaldehyde . In this two-step, one-pot process, the aldehyde and the secondary amine (piperidone precursor) first condense to form an iminium ion intermediate. This intermediate is then reduced in situ to yield the target tertiary amine, 1-(4-Fluorobenzyl)piperidin-4-ol. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. researchgate.net This approach is highly valued for its efficiency and is often used in the synthesis of N-substituted piperidines. elsevierpure.com

A more complex retrosynthesis would involve constructing the piperidine ring itself. This can be achieved through various cyclization strategies, such as the Dieckmann condensation, although this is often less direct for this specific target compared to using a pre-formed piperidine ring. researchgate.net

Development of Stereoselective Synthetic Pathways to Analogs

The development of stereoselective synthetic pathways is crucial for creating analogs of 1-(4-Fluorobenzyl)piperidin-4-ol with specific three-dimensional arrangements, which is often key to modulating biological activity. Research has focused on introducing chirality either on the piperidine ring or on the side chain.

One major approach is the asymmetric reduction of a precursor ketone, such as 1-(4-fluorobenzyl)piperidin-4-one, to create chiral piperidin-4-ol analogs. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral metal-ligand complexes, such as those based on rhodium or ruthenium. mdpi.com

Another strategy involves building the chiral piperidine ring from acyclic precursors. For instance, enantioselective intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acids has been developed to produce functionalized chiral piperidines. umich.edunih.gov Similarly, a modular, one-pot synthesis of substituted piperidin-4-ols has been achieved through a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.govthieme-connect.com

For creating analogs with chirality alpha to the nitrogen, a highly diastereoselective protocol has been developed using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, which can be adapted for continuous flow systems. acs.org Palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc-4-piperidone is another advanced method to access optically enriched functionalized piperidines. rsc.org These methods provide access to a wide range of chiral piperidine analogs, allowing for detailed structure-activity relationship studies.

Application of Green Chemistry Principles in Compound Synthesis Research

Green chemistry principles are increasingly being integrated into the synthesis of piperidine derivatives to reduce environmental impact, cost, and waste. researchgate.net For the synthesis of 1-(4-Fluorobenzyl)piperidin-4-ol and its analogs, these principles are applied in several ways.

Atom Economy and Reaction Media: An efficient green chemistry approach for N-substituted piperidones involves a one-pot multicomponent reaction. researchgate.netnih.gov Some methods achieve synthesis without any catalyst or solvent, for instance, by using microwave irradiation, which aligns with green chemistry goals by reducing energy consumption and avoiding volatile organic compounds. acgpubs.org The use of water as a solvent or the application of solvent-free conditions are significant advancements. dntb.gov.ua

Alternative Feedstocks: There is a growing interest in synthesizing piperidines from bio-renewable resources instead of fossil-based materials like pyridine (B92270). rsc.org For example, a novel route to piperidine involves the hydrogenolysis of bio-renewable tetrahydrofurfurylamine. rsc.org Another approach uses 2,5-bis(aminomethyl)furan, also derived from biomass, as a starting material. rsc.org While not directly applied to the title compound yet, these sustainable routes to the core piperidine scaffold represent a significant green advancement for the entire class of molecules.

Catalysis: The use of reusable and non-toxic catalysts is a key aspect of green synthesis. Citric acid, a biogenic and sustainable catalyst, has been used for the one-pot, multi-component synthesis of highly substituted piperidines. researchgate.net Research also focuses on replacing toxic metal catalysts with more environmentally benign alternatives or developing organocatalytic systems that operate under mild conditions. idw-online.de

Catalyst Design and Optimization for Specific Synthetic Steps

Catalyst design is pivotal for improving the efficiency, selectivity, and scope of the key synthetic steps leading to 1-(4-Fluorobenzyl)piperidin-4-ol. The primary reactions targeted for catalytic improvement are N-alkylation and reductive amination.

N-Alkylation: For the N-alkylation of piperidin-4-ol with 4-fluorobenzyl halide, traditional methods often require stoichiometric amounts of base. Catalytic approaches aim to improve this. For instance, a dual copper/photoredox N-alkylation platform has been developed that uses a halogen abstraction-radical capture (HARC) mechanism. princeton.edu This system demonstrates broad substrate scope and high functional group tolerance, offering a powerful alternative to conventional SN2 reactions.

Reductive Amination: In the reductive amination pathway, the design of hydrogenation catalysts is crucial. Catalytic reductive amination of ketones with nitro compounds (which can be reduced to primary amines in situ) offers a green and efficient route to secondary and tertiary amines. frontiersin.org Nickel-based catalysts on supports like aluminum silicate (B1173343) have been optimized for the hydrogenation of pyridine precursors to piperidines, achieving high conversion and yield while minimizing byproducts. google.com For the reductive amination of piperidin-4-one with 4-fluorobenzaldehyde, catalysts for the hydrogenation of the iminium intermediate are optimized for selectivity and activity under mild conditions. Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts represents another innovative catalytic approach to access N-substituted piperidines. acs.org

C-H Amination: More advanced catalyst design focuses on direct C-H amination to form the piperidine ring. A visible-light-initiated, iodine-catalyzed intramolecular Csp3–H amination has been shown to selectively form piperidines, altering the usual preference for pyrrolidine (B122466) formation seen in Hofmann–Löffler-type reactions. acs.org This method relies on a homogeneous iodine catalyst and proceeds through two catalytic cycles, showcasing how catalyst system design can overcome inherent reactivity preferences.

Flow Chemistry and Automated Synthesis Techniques for the Scaffold

The translation of synthetic routes for piperidine scaffolds to flow chemistry and automated platforms offers significant advantages in terms of scalability, safety, reproducibility, and speed. numberanalytics.com

Flow Chemistry: Continuous flow processes have been developed for several key reactions in piperidine synthesis. For example, a practical continuous flow protocol for producing chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents provides superior yields and diastereoselectivity in residence times of just minutes. acs.org Flow electrochemistry has also emerged as a powerful tool. Anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell can be performed efficiently and on a large scale, providing a key intermediate for further functionalization. nih.govnih.govresearchgate.net These flow methods allow for better control over reaction parameters (temperature, pressure, mixing) and enable the safe use of reactive intermediates.

Automated Synthesis: Automated synthesis platforms are revolutionizing medicinal chemistry by enabling the rapid production of compound libraries for screening. nih.gov These systems can perform multi-step reactions, including purification, in a fully automated fashion. For heterocyclic compounds like piperidines, automated synthesizers can use resin-based "capture and release" strategies to build a diverse array of analogs. nih.gov Custom-built robotic synthesizers can load reagents, manage reaction conditions, and collect products, leading to high-yield and high-purity compound libraries without manual intervention. nih.govresearchgate.net The integration of machine learning and AI with these platforms is beginning to predict reaction outcomes and optimize conditions, further accelerating the discovery of new functionalized piperidine derivatives. numberanalytics.comgoogle.com

Exploration of Biological Targets and Mechanisms of Action

Identification and Validation of Molecular Targets in Research Models

There is no publicly available research that identifies or validates specific molecular targets for 1-(4-Fluorobenzyl)piperidin-4-ol in any research models. Studies involving techniques such as affinity chromatography, proteomics-based approaches, or genetic interaction screens to pinpoint the protein or nucleic acid partners of this compound have not been reported.

Ligand-Receptor Interaction Dynamics and Binding Kinetics Studies

Detailed studies on the ligand-receptor interaction dynamics, including binding affinity (Kd), association (kon), and dissociation (koff) rates, are crucial for characterizing a compound's potency and duration of action at its target. No such binding kinetics data for 1-(4-Fluorobenzyl)piperidin-4-ol with any specific receptor are available in the scientific literature.

Modulatory Effects on Enzyme Systems and Cellular Pathways

The potential for 1-(4-Fluorobenzyl)piperidin-4-ol to modulate the activity of enzyme systems or influence cellular pathways has not been investigated. There are no published reports of its inhibitory or activatory effects on any specific enzymes, nor are there studies detailing its impact on key cellular processes such as signal transduction, metabolism, or apoptosis.

Molecular Signaling Cascade Perturbations by the Compound

The downstream consequences of a compound's interaction with its target often involve perturbations of molecular signaling cascades. Research to determine if 1-(4-Fluorobenzyl)piperidin-4-ol affects any known signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or nuclear receptors, has not been conducted.

Phenotypic Screening Strategies and Target Deconvolution

Phenotypic screening, which assesses a compound's effects on cellular or organismal phenotypes, can be a powerful tool for discovering novel biological activities and for subsequent target deconvolution. There is no evidence to suggest that 1-(4-Fluorobenzyl)piperidin-4-ol has been included in any large-scale phenotypic screening campaigns, and therefore, no target deconvolution studies have been performed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design of Analogs for Comprehensive SAR Derivation

The rational design of analogs of 1-(4-fluorobenzyl)piperidin-4-ol involves systematic modifications of its three main structural components: the 4-fluorobenzyl group, the piperidine (B6355638) core, and the 4-hydroxyl group. The primary goal is to comprehensively map the chemical space around this scaffold to derive a detailed structure-activity relationship (SAR).

Key strategies in analog design include:

Modification of the Benzyl (B1604629) Moiety : This involves altering the substitution pattern on the phenyl ring. Analogs with different halogens (e.g., chlorine, bromine), alkyl, or alkoxy groups at various positions (ortho, meta, para) are synthesized to probe the electronic and steric requirements of the binding pocket. nih.govnih.gov The effect of removing the fluorine atom or replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole (B1671886) is also investigated. nih.gov

Alterations to the Piperidine Ring : Modifications here can include the introduction of substituents on the piperidine ring itself or replacing the piperidine with other cyclic amines like piperazine (B1678402) to assess the role of the core structure. nih.govnih.gov

Substitution at the 4-Position : The hydroxyl group at the 4-position is a key pharmacophoric feature. Analogs are designed where this group is esterified, etherified, or replaced with other functional groups such as amino or keto groups to understand its role in target binding, which often involves hydrogen bonding.

These rationally designed analogs are then subjected to biological assays to determine their activity, allowing for the development of a robust SAR.

Impact of Positional and Substituent Modifications on Biological Activity

The biological activity of 1-(4-fluorobenzyl)piperidin-4-ol derivatives is highly sensitive to positional and substituent modifications. Research has shown that even minor changes can lead to significant shifts in potency and selectivity.

Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring play a critical role in modulating biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to the compound of interest, substitutions on the phenylacetamide aromatic ring were found to significantly influence their affinity for sigma receptors. nih.gov Generally, 3-substituted compounds displayed higher affinity compared to their 2- or 4-substituted counterparts. nih.gov Halogen substitutions on the aromatic ring tended to increase affinity for sigma-2 receptors. nih.gov In another study on benzylpiperidine-based monoacylglycerol lipase (B570770) (MAGL) inhibitors, a fluorine atom at the para position was shown to have a synergistic effect on the inhibitory activity. nih.gov

Modifications of the Piperidine-4-ol Moiety: The piperidine-4-ol core is a common scaffold in many biologically active compounds. Its conformation and the presence of the hydroxyl group are often crucial for receptor interaction. Replacing the piperidine with a piperazine ring has been shown to significantly impact activity, sometimes leading to a decrease in affinity for certain targets. nih.gov The hydroxyl group is a key hydrogen bonding element, and its removal or modification can drastically alter the binding mode and affinity of the compound.

Below is an interactive data table summarizing the impact of various substitutions on the biological activity of related N-benzylpiperidine derivatives.

| Compound Class | Modification | Impact on Biological Activity | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | 3-substitution on phenylacetamide ring (Cl, Br, F, NO2, OMe) | Higher affinity for sigma-1 and sigma-2 receptors compared to 2- or 4-substitution. | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen substitution on phenylacetamide ring | Increased affinity for sigma-2 receptors. | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Substitution on the benzyl group's aromatic ring | Similar or slightly decreased affinity for sigma-1 receptors. | nih.govresearchgate.net |

| Benzylpiperidine MAGL inhibitors | Fluorine at the para position of the phenolic hydroxyl group | Synergistic effect on inhibitory activity. | nih.gov |

| N,N-Substituted amine derivatives | Replacement of N-2-substituted tetrazole with piperidine derivatives | Dramatic decrease in CETP inhibitory activity. | mdpi.com |

| Dual Histamine H3/Sigma-1 Receptor Ligands | Replacement of piperazine with piperidine | Significantly different affinity at sigma-1 receptors. | nih.gov |

Stereochemical Influences on Target Binding and Selectivity

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. For derivatives of 1-(4-fluorobenzyl)piperidin-4-ol that possess additional chiral centers, the spatial arrangement of substituents can dramatically affect binding affinity and selectivity.

The synthesis of chiral 3-substituted-4-hydroxypiperidines has been a focus of research, with enzymatic methods providing access to specific stereoisomers with high enantiomeric excess. researchgate.net Studies on such compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities. For instance, the relative orientation of the substituents on the piperidine ring can dictate the ability of the molecule to fit into a specific binding pocket and form key interactions. The (2R,4S) configuration in some piperidine derivatives is crucial for their biological activity, highlighting the importance of stereoselective synthesis.

The stereoselective synthesis of anti-2-aryl-4-en-1-ols from their corresponding syn-isomers via the Mitsunobu reaction is another example of the efforts to obtain stereochemically pure intermediates for the synthesis of complex piperidine derivatives. researchgate.net These studies underscore the necessity of controlling stereochemistry to optimize the pharmacological profile of a drug candidate.

| Compound Series | Stereochemical Feature | Influence on Activity | Reference |

| 3-Substituted-4-hydroxypiperidines | Dual chiral centers | Carbonyl reductases showed excellent stereoselectivity in synthesizing the four isomers. | researchgate.net |

| (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester | (2R,4S) configuration | Ensures enantioselectivity in asymmetric syntheses. | |

| Substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate | Stereoselective cyclization | High stereoselectivity into cis-isomers of N-Boc piperidine derivatives. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of 1-(4-fluorobenzyl)piperidin-4-ol, QSAR models can provide valuable insights into the physicochemical properties that govern their activity.

A QSAR study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that the electrostatic properties of the substituents on the phenylacetamide aromatic ring strongly influenced their binding to sigma-1 receptors. nih.gov Such models can be used to predict the activity of novel analogs before their synthesis, thereby guiding the drug design process. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide a three-dimensional map of the steric and electrostatic fields around the molecule that are favorable or unfavorable for activity. These models are instrumental in visualizing the key interaction points within the receptor's binding site.

While specific QSAR models for 1-(4-fluorobenzyl)piperidin-4-ol are not extensively published, the principles derived from related series are highly applicable. For instance, the importance of the electrostatic potential of the benzyl ring and the hydrogen bonding capacity of the 4-hydroxyl group would likely be key parameters in a QSAR model for this class of compounds.

Pharmacophore Generation and Refinement for Future Design

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. For 1-(4-fluorobenzyl)piperidin-4-ol and its analogs, a pharmacophore model would typically include features such as:

A hydrophobic aromatic region corresponding to the 4-fluorobenzyl group.

A hydrogen bond donor/acceptor feature from the 4-hydroxyl group.

A positively ionizable feature associated with the piperidine nitrogen at physiological pH.

Pharmacophore models can be generated based on the structures of a set of active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). semanticscholar.org These models serve as 3D queries to search virtual libraries for novel compounds with the desired biological activity.

Once a pharmacophore model is established, it can be refined as more SAR data becomes available. This iterative process of pharmacophore modeling, virtual screening, synthesis, and biological testing is a powerful strategy for accelerating the discovery of new drug candidates. The development of a robust pharmacophore model for a particular target would be a critical step in leveraging the 1-(4-fluorobenzyl)piperidin-4-ol scaffold for future drug design.

Computational Chemistry and in Silico Investigations

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex. For derivatives and analogs of 1-(4-Fluorobenzyl)piperidin-4-ol, docking studies have been employed to predict binding affinities and modes with various targets.

For instance, the 4-fluorobenzyl motif is a recurring feature in potent tyrosinase inhibitors. researchgate.net Docking studies on compounds containing this fragment have revealed its ability to occupy the catalytic cavity of tyrosinase, engaging in π-π stacking interactions. researchgate.net Similarly, the piperidine (B6355638) scaffold is a common feature in molecules targeting neurological receptors and enzymes. clinmedkaz.orgnih.gov Docking simulations of piperidine derivatives have been used to explore their binding with targets like acetylcholinesterase (AChE), a key enzyme in the management of Alzheimer's disease. manipal.edu These studies suggest that the piperidin-4-ol group can form crucial hydrogen bonds with residues in the active site of target proteins. nih.gov

In the context of 1-(4-Fluorobenzyl)piperidin-4-ol, molecular docking can be used to screen a wide range of potential biological targets. The results of such in silico screening can prioritize the compound for further experimental validation against specific diseases.

Table 1: Potential Biological Targets for 1-(4-Fluorobenzyl)piperidin-4-ol and Predicted Interactions from Docking Studies on Analogous Compounds

| Target Protein | Predicted Interacting Residues (from analogs) | Type of Interaction | Potential Therapeutic Area |

| Tyrosinase | Amino acids in the catalytic cavity | π-π stacking, Hydrophobic interactions | Dermatology (e.g., hyperpigmentation) |

| Acetylcholinesterase (AChE) | Residues in the catalytic active site | Hydrogen bonding, Hydrophobic interactions | Neurodegenerative diseases (e.g., Alzheimer's) |

| Monoamine Transporters (e.g., DAT) | Electron-withdrawing group interactions | Varies | Central Nervous System Disorders |

| SARS-CoV-2 Main Protease | Residues in the binding pocket | Efficient interaction | Antiviral |

This table is illustrative and based on findings for structurally related compounds.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, offering insights into its stability and the conformational changes that may occur over time. nih.gov Following molecular docking, MD simulations are often performed to validate the predicted binding poses and to assess the stability of the ligand within the binding site. nih.gov

For compounds sharing the phenylpiperidin-4-ol scaffold, MD simulations have been used to study their interaction with targets such as the SARS-CoV-2 spike protein's receptor-binding domain (RBD). nih.gov These simulations, often run for hundreds of nanoseconds, can reveal that the piperidin-4-ol group anchors the drug to the target through stable hydrogen bonds with specific residues. nih.gov The simulations also show how flexible parts of the molecule explore different conformations while remaining bound. nih.gov

Applying MD simulations to a complex of 1-(4-Fluorobenzyl)piperidin-4-ol and a predicted target (e.g., AChE) would allow for the calculation of binding free energies (e.g., using MM-PBSA), providing a more accurate estimation of binding affinity than docking scores alone. manipal.edu These simulations are crucial for confirming that the predicted interactions are maintained in a dynamic, solvated environment. manipal.edu

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. ugr.esripublication.com These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. nih.gov

For piperidine derivatives, DFT calculations with basis sets like B3LYP/6-311++G(d,p) are used to optimize the molecular geometry and calculate vibrational frequencies. ripublication.com Key electronic descriptors derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability. icm.edu.plresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding. ripublication.comnih.gov

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies, providing further insight into the molecule's reactivity. researchgate.net

These QM calculations for 1-(4-Fluorobenzyl)piperidin-4-ol would elucidate how the fluorine substitution on the benzyl (B1604629) ring affects the electronic properties and reactivity of the molecule compared to its non-fluorinated analogs.

Table 2: Representative Quantum Mechanical Properties for Piperidine-based Compounds

| Property | Significance | Typical Calculation Method |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | DFT/B3LYP |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | DFT/B3LYP |

| Dipole Moment | Measures the overall polarity of the molecule | DFT, Hartree-Fock |

| Natural Bond Orbital (NBO) Analysis | Describes intramolecular charge transfer and stabilization energies | DFT/B3LYP |

This table provides examples of properties and methods used for similar compounds.

Virtual Screening Methodologies for Hit Expansion and Lead Identification

Virtual screening is a powerful computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If 1-(4-Fluorobenzyl)piperidin-4-ol is identified as a "hit" compound from an initial screen, virtual screening methodologies can be employed for hit expansion and lead identification.

Techniques for hit expansion include:

Similarity Searching: This involves searching for commercially available compounds that are structurally similar to the hit compound. Methods can be based on 2D fingerprints (e.g., Tanimoto similarity) or 3D shape and electrostatic similarity (e.g., Blaze™). chem-space.comcresset-group.com The latter is often more effective at identifying structurally novel scaffolds that retain the key pharmacophoric features. cresset-group.com

Scaffold Hopping: This technique aims to identify new core structures (scaffolds) that maintain the original orientation of the key interacting functional groups. This can lead to the discovery of new chemical series with improved properties, such as better potency or pharmacokinetics. chem-space.com

Fragment-based and Substructure Searching: The hit molecule can be deconstructed into key fragments or synthons. Large databases can then be searched for other molecules containing these fragments, which are then docked into the target's active site to assess their potential. chem-space.com

These virtual screening approaches can rapidly generate a focused library of new compounds based on the 1-(4-Fluorobenzyl)piperidin-4-ol scaffold for synthesis and biological testing, accelerating the lead optimization process. nih.gov

In Silico ADME Prediction Models (Excluding Toxicity Predictions)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential drug-likeness of a compound. sciensage.infoljmu.ac.uk Various computational models and software tools, such as SwissADME and pkCSM, are available to predict these properties based on the molecule's structure. sciensage.inforesearchgate.net

For 1-(4-Fluorobenzyl)piperidin-4-ol, these models can predict a range of ADME parameters:

Physicochemical Properties: Predictions include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of rotatable bonds. These are often evaluated against criteria like Lipinski's Rule of Five to assess general drug-likeness. researchgate.net

Absorption: Models can predict human intestinal absorption and Caco-2 cell permeability, which are indicators of oral bioavailability. ljmu.ac.uk

Distribution: Predictions often include blood-brain barrier (BBB) penetration and plasma protein binding. The ability to cross the BBB is particularly relevant for compounds targeting the central nervous system. manipal.edu

Metabolism: In silico tools can predict which cytochrome P450 (CYP) isoforms are likely to metabolize the compound or be inhibited by it. sciensage.info This is important for anticipating potential drug-drug interactions.

Table 3: Predicted In Silico ADME Properties for 1-(4-Fluorobenzyl)piperidin-4-ol (Illustrative)

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Indicates good membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Determines potential for CNS activity. |

| P-glycoprotein Substrate | Yes/No | Influences distribution and potential for drug efflux. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions. |

Note: The values in this table are for illustrative purposes and would need to be generated using specific ADME prediction software.

These in silico predictions help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the pharmacokinetic profile of lead candidates derived from 1-(4-Fluorobenzyl)piperidin-4-ol. nih.gov

Preclinical Metabolism and Pharmacokinetic Research Excluding Toxicity

In Vitro Metabolic Stability Assessment in Biological Matrices

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its persistence in the body. This is typically assessed by incubating the compound with various biological matrices, such as liver microsomes, S9 fractions, or hepatocytes, and monitoring its disappearance over time. For piperidine-containing compounds, metabolic stability can be a key determinant of their pharmacokinetic profile.

However, research on radiolabeled compounds containing the 4-(4-[18F]-fluorobenzyl)piperidine moiety has demonstrated significant in vivo defluorination. This suggests that the benzyl (B1604629) ring is susceptible to metabolic attack, which could be a primary route of metabolism for 1-(4-Fluorobenzyl)piperidin-4-ol. nih.gov

Table 1: Metabolic Stability of a Structurally Related Piperidine (B6355638) Analogue

| Compound/Analogue | Biological Matrix | Half-life (t½) | Reference |

| Piperidine-substituted analogue (compound 67) | Not specified | 40 min | researchgate.net |

| Amino piperidine lead (JJC10–73) | Mouse liver microsomes | 38 min | google.com |

This table presents data for structurally related compounds to provide context, as specific data for 1-(4-Fluorobenzyl)piperidin-4-ol is not available.

Identification and Characterization of Metabolites in Research Models

Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways. This process typically involves incubating the parent compound with in vitro systems like liver microsomes or hepatocytes, or analyzing samples from in vivo studies, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS).

For 1-(4-Fluorobenzyl)piperidin-4-ol, specific metabolite identification studies are not publicly documented. However, based on its structure and data from related molecules, likely metabolic pathways can be inferred. A primary metabolic event is anticipated to be the hydroxylation of the benzyl ring, a reaction that has been confirmed in vivo for compounds with a 4-(4-fluorobenzyl)piperidine core and can lead to defluorination. nih.gov

Furthermore, studies on traxoprodil, a compound which also contains a 4-phenylpiperidine-4-ol structure, have revealed that hydroxylation at the 4-position of the piperidine ring is a key metabolic step, often followed by phase II conjugation reactions such as glucuronidation. researchgate.net Therefore, it is plausible that 1-(4-Fluorobenzyl)piperidin-4-ol could undergo both phase I (oxidation) and phase II (conjugation) metabolism.

Table 2: Potential Metabolic Pathways for 1-(4-Fluorobenzyl)piperidin-4-ol

| Metabolic Pathway | Predicted Metabolite Type | Supporting Evidence from Related Compounds |

| Phase I Oxidation | Hydroxylation of the benzyl ring | Confirmed for 4-(4-fluorobenzyl)piperidine moiety nih.gov |

| Phase I Oxidation | Hydroxylation of the piperidine ring | Observed in compounds with a 4-phenylpiperidine-4-ol structure researchgate.net |

| Phase II Conjugation | Glucuronidation of the hydroxyl group | Common pathway for compounds with hydroxyl moieties researchgate.net |

This table outlines predicted metabolic pathways based on the chemical structure and data from analogous compounds.

Evaluation of Membrane Permeability and Transport Mechanisms

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. In vitro models such as the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are routinely used to predict a compound's intestinal permeability and its potential to cross the blood-brain barrier. researchgate.netnih.gov

The Caco-2 assay utilizes a layer of human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the presence of transporters. diva-portal.orgpharmaexcipients.com PAMPA, on the other hand, provides a measure of passive diffusion across an artificial lipid membrane. pion-inc.combioduro.commerckmillipore.com

While specific experimental permeability data for 1-(4-Fluorobenzyl)piperidin-4-ol are not available, the structural characteristics suggest it is likely to have good membrane permeability. The incorporation of fluorine into a molecule can, in some cases, improve its permeability. researchgate.net Predictive models, such as pkCSM, suggest that compounds with a predicted Caco-2 permeability value (log Papp) greater than 0.90 are considered to have high permeability. uq.edu.au Many small molecule drugs with piperidine moieties exhibit good cell permeability. nih.gov

Table 3: Common In Vitro Permeability Assays

| Assay | Principle | Information Gained |

| Caco-2 Cell Assay | Measures transport across a monolayer of human intestinal cells. | Predicts intestinal absorption and identifies potential for active transport or efflux. |

| PAMPA | Measures passive diffusion across an artificial lipid membrane. | Predicts passive permeability and can be adapted to model the blood-brain barrier. |

Plasma Protein Binding Equilibrium and Kinetics Studies

The extent to which a compound binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site. bioanalysis-zone.com The unbound fraction is generally considered to be the pharmacologically active portion. Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the percentage of a compound that is bound to plasma proteins. bioanalysis-zone.com

Specific plasma protein binding data for 1-(4-Fluorobenzyl)piperidin-4-ol has not been reported. However, studies on other piperidine-containing drugs can offer some context. For example, ketanserin, which contains a piperidinyl moiety, exhibits high plasma protein binding across different species (95.1% in humans, 88.1% in dogs, and 98.8% in rats), with albumin being the primary binding protein. nih.gov The degree of binding is often influenced by the compound's lipophilicity and ionization state. vegahub.eu

Table 4: Plasma Protein Binding of a Structurally Related Drug (Ketanserin)

| Species | Plasma Protein Binding (%) | Major Binding Protein | Reference |

| Human | 95.1 | Albumin | nih.gov |

| Dog | 88.1 | Not specified | nih.gov |

| Rat | 98.8 | Not specified | nih.gov |

This table presents data for a different piperidine-containing drug to illustrate typical plasma protein binding characteristics.

Cytochrome P450 Enzyme Interaction Profiles (Inhibition/Induction)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Assessing a new compound's potential to inhibit or induce these enzymes is critical to predict drug-drug interactions. mdpi.com In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine the half-maximal inhibitory concentration (IC50) for various CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). evotec.com Induction potential is typically evaluated using cultured human hepatocytes by measuring changes in mRNA expression or enzyme activity. bioivt.comfrontiersin.org

There is no specific published data on the inhibitory or inductive effects of 1-(4-Fluorobenzyl)piperidin-4-ol on CYP enzymes. However, the 4-fluorobenzyl moiety is found in compounds that have been investigated as CYP inhibitors. google.com Predictive data for a different compound containing a 4-fluorophenyl group suggested it could be an inhibitor of CYP2C19. drugbank.com The presence of the fluorophenyl group may also serve to minimize interactions with cytochrome P450 enzymes. rsc.org

Given the lack of specific data, a thorough in vitro evaluation would be necessary to characterize the CYP interaction profile of 1-(4-Fluorobenzyl)piperidin-4-ol.

Table 5: Common Cytochrome P450 Isoforms and Their Significance

| CYP Isoform | Significance in Drug Metabolism |

| CYP1A2 | Metabolizes various drugs, including caffeine (B1668208) and theophylline. |

| CYP2C9 | Responsible for the metabolism of many nonsteroidal anti-inflammatory drugs (NSAIDs) and warfarin. |

| CYP2C19 | Metabolizes proton pump inhibitors and antidepressants. |

| CYP2D6 | Exhibits significant genetic polymorphism and metabolizes many antidepressants, antipsychotics, and beta-blockers. |

| CYP3A4 | The most abundant CYP isoform in the human liver, responsible for the metabolism of over 50% of clinically used drugs. |

Analytical Methodologies for Characterization and Purity Assessment of Research Samples

Chromatographic Purity Determination (HPLC, GC, SFC)

Chromatographic techniques are fundamental in assessing the purity of 1-(4-Fluorobenzyl)piperidin-4-ol by separating it from any potential impurities or by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Method validation would establish parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, a method might demonstrate linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999. The purity is often determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For 1-(4-Fluorobenzyl)piperidin-4-ol, derivatization might be necessary to increase its volatility and thermal stability. GC analysis is often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for impurity identification. ajpaonline.comderpharmachemica.com A capillary column, such as a ZB-5MS, is commonly used with a temperature program to ensure adequate separation of the analyte from any impurities. derpharmachemica.com

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol. SFC can be particularly effective for chiral separations. researchgate.net

Table 1: Illustrative Chromatographic Purity Analysis Parameters

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 250 mm, 5 µm | ZB-5MS, 30 m x 0.25 mm, 0.25 µm film derpharmachemica.com |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium derpharmachemica.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min derpharmachemica.com |

| Detector | UV at 254 nm | FID or MS ajpaonline.comderpharmachemica.com |

| Temperature | Ambient | Oven program (e.g., 70°C to 260°C) derpharmachemica.com |

| Purity Specification | ≥ 98% | ≥ 98% |

Spectroscopic Elucidation of Research Material Identity (NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation of 1-(4-Fluorobenzyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure elucidation.

¹H NMR provides information on the number and environment of protons. For 1-(4-Fluorobenzyl)piperidin-4-ol, one would expect to see characteristic signals for the aromatic protons on the fluorobenzyl group, the benzylic protons, and the protons of the piperidine (B6355638) ring. chemicalbook.comresearchgate.net The chemical shifts and coupling constants would be consistent with the proposed structure.

¹³C NMR reveals the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the fluorophenyl ring, the benzyl (B1604629) methylene (B1212753) carbon, and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group. drugbank.comresearchgate.net

¹⁹F NMR is particularly useful for fluorine-containing compounds, showing a characteristic signal for the fluorine atom on the benzyl group. rsc.org

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. vulcanchem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Electrospray ionization (ESI) is a common ionization technique for this type of molecule. rsc.org

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. vulcanchem.com The IR spectrum of 1-(4-Fluorobenzyl)piperidin-4-ol would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, C-N stretching of the tertiary amine, and C-F stretching of the fluorobenzyl group. chemicalbook.comnist.govnist.gov

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum would show absorption maxima characteristic of the fluorophenyl chromophore.

Table 2: Expected Spectroscopic Data for 1-(4-Fluorobenzyl)piperidin-4-ol

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic, benzylic, and piperidine protons. chemicalbook.comresearchgate.net |

| ¹³C NMR | Signals for fluorophenyl, benzyl, and piperidine carbons. drugbank.comresearchgate.net |

| MS (ESI) | [M+H]⁺ ion corresponding to the molecular weight. rsc.org |

| IR (KBr) | O-H, C-H (aromatic/aliphatic), C-N, C-F stretching bands. chemicalbook.comnist.gov |

| UV-Vis | Absorption maxima for the fluorophenyl group. |

Chiral Analysis and Enantiomeric Excess Determination Methods

Since 1-(4-Fluorobenzyl)piperidin-4-ol is a chiral molecule, possessing a stereocenter at the 4-position of the piperidine ring, it is crucial to determine the enantiomeric purity if a single enantiomer is being studied.

Chiral HPLC is the most common method for this purpose. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. nih.govrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.netnih.govrsc.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. rsc.orgnih.gov The separation of the enantiomers allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. nih.gov

Chiral GC can also be employed for enantiomeric separation, often after derivatization of the analyte. rsc.org Cyclodextrin-based chiral stationary phases are commonly used in GC for this purpose. rsc.org

Table 3: Example of Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak IA or similar polysaccharide-based CSP rsc.org |

| Mobile Phase | Hexane:Isopropanol (e.g., 80:20) rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detector | UV at 254 nm rsc.org |

| Temperature | 25 °C rsc.org |

Impurity Profiling and Degradation Product Analysis in Research Batches

Impurity profiling is the identification and quantification of all potential impurities in a research batch. conicet.gov.ar These can include starting materials, by-products from the synthesis, and degradation products that may form during storage. conicet.gov.arijpsr.com

Forced degradation studies are often performed to identify potential degradation products. This involves subjecting the compound to stress conditions such as heat, humidity, acid, base, and oxidation. The resulting degradation products are then analyzed, typically by HPLC or LC-MS, to understand the degradation pathways and to develop stability-indicating analytical methods. sci-hub.st The identification of these impurities is crucial for ensuring the quality and safety of the research material. indocoanalyticalsolutions.com

Common types of impurities that could be found in a batch of 1-(4-Fluorobenzyl)piperidin-4-ol might include unreacted starting materials like 4-hydroxypiperidine (B117109) and 4-fluorobenzyl bromide, or by-products from side reactions.

Advanced Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power for complex samples. ajrconline.orgresearchgate.netlongdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity profiling. longdom.org It combines the separation capabilities of HPLC with the sensitive and selective detection of MS, allowing for the detection and tentative identification of impurities even at trace levels. indocoanalyticalsolutions.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the ions of interest. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile impurities. ajpaonline.comunodc.org It provides excellent separation and allows for the identification of unknown peaks by comparing their mass spectra to spectral libraries. smolecule.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct structural elucidation of separated components from an HPLC system. ajrconline.org This can be particularly useful for identifying unknown impurities without the need for isolation. researchgate.net

These advanced techniques provide a comprehensive understanding of the composition of a research sample of 1-(4-Fluorobenzyl)piperidin-4-ol, ensuring its identity, purity, and stability are well-characterized. ajrconline.org

Medicinal Chemistry Strategies for Lead Optimization of the Scaffold

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies to navigate chemical space, improve compound properties, and secure intellectual property. chemrxiv.orgmdpi.com For the piperidine (B6355638) core, these techniques aim to address liabilities such as metabolic instability or to fine-tune physicochemical properties while maintaining or improving biological activity. chemrxiv.orgresearchgate.net

Bioisosteric Replacement: The piperidine ring is a frequent target for bioisosteric replacement to modulate properties like lipophilicity, basicity (pKa), and metabolic stability. researchgate.net A common issue with piperidines is their potential for oxidation by hepatic enzymes. researchgate.net Introducing alkyl groups can hinder this oxidation, but may also increase lipophilicity and molecular weight, potentially leading to off-target effects. researchgate.net Rigidifying the piperidine linker through bioisosteric replacement can offer a significant boost in potency by reducing the entropic penalty of binding. researchgate.net

Several bioisosteres for the 4-substituted piperidine core have been explored:

Azaspiro[3.3]heptanes: These bicyclic analogs have been successfully used as piperidine mimetics. researchgate.net For instance, replacing a piperidine ring with 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane can alter lipophilicity and solubility. In one study, replacement of a piperidine with its bicyclic analogs reduced water solubility but also decreased lipophilicity (logD). researchgate.net The 1-azaspiro[3.3]heptane scaffold showed improved metabolic stability compared to 2-azaspiro[3.3]heptane. researchgate.net

Dewar Pyridines: 4H-Dewar pyridines have been investigated as conformationally programmable isosteres of piperidines. chemrxiv.org These rigid structures can mimic both equatorial and axial substitutions on the piperidine ring and are accessible through pyridine (B92270) dearomatization. chemrxiv.org

Other Bicyclic Scaffolds: The piperidine-tropane replacement in a β-tryptase inhibitor was shown to significantly improve stability in rat and human microsomes. researchgate.net

| Original Scaffold | Bioisosteric Replacement | Key Property Changes | Reference(s) |

| Piperidine | 2-Azaspiro[3.3]heptane | Reduced lipophilicity (logD by 0.4 units), reduced water solubility. | researchgate.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Reduced lipophilicity (logD by 0.6 units), reduced water solubility, improved metabolic stability over 2-azaspiro[3.3]heptane. | researchgate.net |

| Piperidine | Tropane | Significantly improved metabolic stability in rat and human microsomes. | researchgate.net |

| Piperidine | 4H-Dewar Pyridine | Rigid, programmable conformations mimicking equatorial and axial substituents. | chemrxiv.org |

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold while preserving the orientation of key pharmacophoric features. In a study aimed at discovering new Smoothened (Smo) antagonists, scaffold hopping from known antagonists led to a novel series of tetrahydrothiazolopyridine derivatives. nih.gov One of the successful compounds from this new scaffold incorporated a piperidin-4-ol moiety, demonstrating potent inhibition of the Hedgehog signaling pathway comparable to the drug Vismodegib. nih.gov Similarly, scaffold hopping was used to develop novel anti-Alzheimer's agents based on the structure of donepezil, exploring pyrrolidin-2-one, quinoline, and indolin-2-one scaffolds linked to a 1-benzylpiperidine (B1218667) moiety. researchgate.net

Fragment-Based Lead Discovery (FBLD) Applications to the Piperidinol Core

Fragment-based lead discovery (FBLD) is a hit identification approach that uses small, low-complexity molecules ("fragments") with molecular weights typically under 300 Da. sygnaturediscovery.comfrontiersin.org These fragments generally bind to the target with weak affinity, and are then optimized and grown into more potent, lead-like compounds. frontiersin.org The piperidinol core is well-suited for FBLD strategies.

The FBDD process can be applied in several ways:

Fragment Screening to Identify the Core: A fragment library can be screened to identify binders, which may include piperidinol-containing fragments. For example, in a study to design novel HSP70 inhibitors, virtual fragment screening was used as a starting point, leading to the design and synthesis of piperidine derivatives. nih.gov

Fragment Growing: The 1-(4-fluorobenzyl)piperidin-4-ol itself can be considered a fragment. The hydroxyl group and the aromatic ring provide vectors for "growing" the fragment by adding other chemical groups to explore interactions with adjacent pockets in the protein binding site. researchgate.net

Fragment Linking: If two fragments are found to bind in adjacent sites, they can be connected with a chemical linker. The piperidinol scaffold could serve as a rigid linker to connect two pharmacophoric fragments in an optimal orientation.

A key advantage of FBDD is that it allows for the efficient exploration of chemical space and often produces lead compounds with better physicochemical properties and higher ligand efficiency. sygnaturediscovery.com The optimization process involves iterative cycles of structure-based design, chemical synthesis, and biological testing to elaborate the initial fragment hit. researchgate.netmdpi.com

Rational Design of Targeted Prodrugs for Research Purposes

Prodrugs are inactive derivatives of a drug molecule that undergo transformation in the body to release the active parent compound. nih.govstmjournals.in This strategy is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or chemical instability. stmjournals.in For research purposes, prodrugs can be designed to achieve specific goals, such as enabling targeted delivery or facilitating preclinical studies.

For the 1-(4-fluorobenzyl)piperidin-4-ol scaffold, the primary site for prodrug modification is the 4-hydroxyl group. This alcohol functionality can be derivatized to form various bioreversible linkages.

Ester Prodrugs: The hydroxyl group can be acylated to form an ester. This is a common strategy to increase lipophilicity and enhance passive diffusion across biological membranes, such as the blood-brain barrier (BBB). For a research tool compound, converting the polar hydroxyl group to a less polar ester could improve brain penetration, allowing for the study of its central effects in in vivo models. The choice of the ester promoiety can be tailored to control the rate of hydrolysis by esterase enzymes present in the brain and other tissues.

Phosphate (B84403) Ester Prodrugs: To improve aqueous solubility for parenteral formulation in research studies, the hydroxyl group can be converted into a phosphate ester. stmjournals.in These prodrugs are typically highly water-soluble and are rapidly cleaved by alkaline phosphatase enzymes in the body to release the active alcohol.

The rational design of a prodrug involves a careful balance. nih.gov The promoiety must effectively mask the functional group, confer the desired physicochemical properties, remain stable until it reaches the target site, and then be efficiently cleaved to release the active drug without generating toxic byproducts. stmjournals.in

Multi-Parameter Optimization (MPO) in Compound Design and Selection

Modern drug discovery, particularly for CNS targets, rarely succeeds by optimizing a single property like potency. Instead, a multi-parameter optimization (MPO) approach is required, where several key attributes are optimized simultaneously to increase the probability of success. nih.govnih.gov This strategy moves away from using hard cutoffs for individual properties and instead uses a holistic desirability score. nih.gov

For CNS drug candidates, a widely used MPO algorithm calculates a desirability score (typically from 0 to 6) based on a set of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. lifechemicals.com Compounds with a higher score (e.g., >4) are considered to have a better balance of properties and a higher likelihood of success. nih.govlifechemicals.com

The parameters frequently included in a CNS MPO score are:

| Parameter | Description | Desirable Range for CNS Drugs | Reference(s) |

| cLogP | Calculated Logarithm of the Partition Coefficient | Measures lipophilicity; crucial for BBB penetration but high values risk off-target effects and poor solubility. | nih.govlifechemicals.com |

| cLogD | Calculated Logarithm of the Distribution Coefficient at pH 7.4 | Lipophilicity at physiological pH; important for membrane permeability. | nih.gov |

| MW | Molecular Weight | Lower MW is generally favored for better permeability and diffusion. | lifechemicals.comresearchgate.net |

| TPSA | Topological Polar Surface Area | An indicator of polarity; lower TPSA is associated with better BBB penetration. | nih.govlifechemicals.com |

| HBD | Hydrogen Bond Donors | Fewer HBDs are preferred to limit polarity and improve permeability. | lifechemicals.com |

| pKa | Most Basic Center | Basicity affects solubility, cell penetration, and potential for ion channel interactions (e.g., hERG). | lifechemicals.com |

Strategies for Enhancing Selectivity and Potency in Analogs

Increasing potency and selectivity are primary goals of lead optimization. For analogs of 1-(4-fluorobenzyl)piperidin-4-ol, these objectives are achieved through systematic exploration of structure-activity relationships (SAR).

Enhancing Potency:

Substitution on the Benzyl (B1604629) Ring: The fluorine atom on the benzyl group is a common starting point. Modifications at this position or the introduction of other substituents (e.g., methyl, trifluoromethyl) can probe interactions within the target's binding pocket. In a series of LSD1 inhibitors, a 4-methyl group on a phenyl ring enhanced potency two-fold compared to a 4-trifluoromethyl group, while moving the methyl to the 3-position drastically decreased activity, highlighting the sensitivity of this region. nih.gov

Piperidine Ring Substitution: Introducing substituents on the piperidine ring itself can enhance potency by establishing new interactions with the target or by influencing the conformation of the molecule. thieme-connect.com For example, adding a methyl group at the 2-position of a piperidine ring in a series of fibrinolysis inhibitors decreased potency but significantly increased selectivity. thieme-connect.com

Modification of the N-substituent: The nature of the linker and the groups attached to the piperidine nitrogen are critical. In a series of MOR agonists, the linker between the piperidine and a phenyl ring was found to be pivotal for binding affinity. researchgate.net

Enhancing Selectivity:

Exploiting Structural Differences: Selectivity between related targets (e.g., receptor subtypes) is often achieved by exploiting subtle differences in their binding sites. Rigidifying the scaffold or introducing bulky groups can prevent binding to a smaller off-target pocket while maintaining affinity for the desired target.

Chiral Scaffolds: The introduction of stereocenters can have a profound impact on both potency and selectivity. thieme-connect.comresearchgate.net In one example, the (3R, 4S) enantiomer of a piperidin-4-ol derivative was found to be a highly potent and selective MOR agonist, while its enantiomer was significantly less active. researchgate.net

Modulating Physicochemical Properties: Selectivity can also be improved by tuning properties like lipophilicity. In the development of CH24H inhibitors, replacing a phenyl group with a more polar 2-pyridyl group drastically reduced off-target CYP3A4 inhibition, albeit with some loss of on-target potency. acs.org

| Compound/Analog Series | Modification Strategy | Impact on Potency/Selectivity | Reference(s) |

| LSD1 Inhibitors | 4-Methyl vs. 4-Trifluoromethyl on phenyl ring | 4-Methyl group led to a ~2-fold increase in potency. | nih.gov |

| Fibrinolysis Inhibitors | Introduction of a methyl group at the 2-position of the piperidine ring | Decreased potency but remarkably increased selectivity. | thieme-connect.com |

| MOR Agonists | Resolution of enantiomers | (3R, 4S)-enantiomer was a highly potent and selective MOR agonist compared to the (3S, 4R)-enantiomer. | researchgate.net |

| CH24H Inhibitors | Phenyl replaced with 2-pyridyl group | Drastically improved selectivity against CYP3A4 by reducing lipophilicity. | acs.org |

Emerging Research Areas and Future Perspectives for 1 4 Fluorobenzyl Piperidin 4 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of compounds like 1-(4-Fluorobenzyl)piperidin-4-ol are increasingly propelled by artificial intelligence (AI) and machine learning (ML). nih.govbiomedpharmajournal.orgnih.gov These computational technologies are revolutionizing rational drug discovery by enabling rapid, large-scale analysis of chemical data to predict biological activity, physicochemical properties, and potential toxicities. nih.govresearchgate.net

Deep learning, a more advanced subset of ML, utilizes complex neural networks to analyze massive datasets, offering more powerful and efficient predictions. nih.gov These models can learn from existing data on piperidine-based compounds to guide the synthesis of novel derivatives with enhanced potency and selectivity. nih.govclinmedkaz.org For instance, computational studies on similar scaffolds, such as 4-phenylpiperidin-4-ol (B156043) pyrazole (B372694) derivatives, have utilized Density Functional Theory (DFT) to understand molecular geometry and electronic properties, which in turn informs predictions of chemical reactivity and biological function. icm.edu.pl

Interactive Table: AI/ML Approaches in Piperidine (B6355638) Derivative Design

| Computational Technique | Application in Drug Discovery | Relevance to 1-(4-Fluorobenzyl)piperidin-4-ol |

|---|---|---|

| Machine Learning (QSAR) | Predicts biological activity based on chemical structure. nih.gov | Can be used to predict the therapeutic potential and optimize the structure for specific targets. |

| Deep Learning (DNN) | Generates novel molecular structures and predicts their properties. nih.gov | Facilitates the design of new analogues with improved efficacy and reduced off-target effects. |

| In Silico Target Prediction | Identifies likely protein targets for a given compound. clinmedkaz.org | Helps in elucidating the mechanism of action and exploring new therapeutic applications. clinmedkaz.org |

| Molecular Docking | Simulates the binding of a compound to a protein target. nottingham.ac.uk | Provides insights into the specific interactions between the compound and its biological target. |

Exploration of Novel Therapeutic Applications Based on Mechanism of Action

The structural framework of 1-(4-Fluorobenzyl)piperidin-4-ol serves as a versatile starting point for developing agents with a wide range of therapeutic applications. Research into related compounds suggests several promising avenues based on their mechanisms of action.

Neuropsychiatric and Neurological Disorders: The 4-fluorobenzylpiperidine moiety is a key feature in ligands targeting monoamine transporters. acs.orgnih.gov Analogues have shown high affinity and selectivity for the dopamine (B1211576) transporter (DAT), suggesting potential for treating conditions like psychostimulant use disorders. acs.orgnih.govnih.gov Atypical DAT inhibitors are of particular interest as they may mitigate abuse liability. nih.gov Furthermore, the closely related 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of ligands targeting serotonin (B10506) (5-HT2A) and dopamine (D2) receptors, which are implicated in neuropsychiatric conditions. nih.govmdpi.com The compound may also serve as a template for developing ligands for sigma-1 receptors, which are targets for neurological disorders and cancer. google.com

Dermatological Applications: Research on the 1-(4-fluorobenzyl)piperazine (B185958) fragment, structurally similar to the core of 1-(4-Fluorobenzyl)piperidin-4-ol, has led to the discovery of potent tyrosinase inhibitors. researchgate.net This suggests a potential application in dermatology as an anti-melanogenic agent for treating skin hyperpigmentation disorders. researchgate.net

Other Potential Applications: Broader in silico predictions for piperidine derivatives indicate a wide range of possible biological activities. clinmedkaz.org These include potential uses as anti-cancer agents, local anesthetics, antiarrhythmics, and antimicrobial agents, highlighting the chemical diversity and therapeutic potential of this structural class. clinmedkaz.org

Investigation of Polypharmacology and Off-Target Interactions in Research Models

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a critical consideration in drug development. For piperidine derivatives, this can be both an opportunity and a challenge. These compounds are known to have the potential to affect a variety of targets, including different enzymes, receptors, and ion channels. clinmedkaz.org

Investigating the selectivity profile of a compound is essential. For example, studies on related DAT inhibitors measure binding affinities not only for DAT but also for the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET) to understand their off-target interactions. acs.org A compound derived from a similar template was found to be more selective for DAT over SERT and NET than the reference compound, demonstrating the feasibility of engineering selectivity. acs.org Conversely, some related compounds exhibit a desired polypharmacological profile, showing affinity for multiple receptors such as 5-HT2A, D1, D2, and D4, which could be beneficial for treating complex conditions like psychosis. nih.gov